![molecular formula C11H7ClO B2757637 6-Chloronaphthalene-1-carbaldehyde CAS No. 116632-02-1](/img/structure/B2757637.png)
6-Chloronaphthalene-1-carbaldehyde
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Overview
Description
6-Chloronaphthalene-1-carbaldehyde is a chemical compound with the CAS Number: 116632-02-1 . It has a molecular weight of 190.63 and its IUPAC name is 6-chloro-1-naphthaldehyde . It is in powder form .
Molecular Structure Analysis
The Inchi Code of 6-Chloronaphthalene-1-carbaldehyde is 1S/C11H7ClO/c12-10-4-5-11-8 (6-10)2-1-3-9 (11)7-13/h1-7H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Chloronaphthalene-1-carbaldehyde is a powder with a melting point of 83-84 degrees . It has a molecular weight of 190.63 . More detailed physical and chemical properties were not available in the retrieved data.Scientific Research Applications
Versatile Building Blocks for Synthesis
- 6-Chloronaphthalene-1-carbaldehyde and related compounds are used as versatile building blocks in organic synthesis. For instance, 8-Iodonaphthalene-1-carbaldehyde has been transformed into a variety of polycyclic carbo- and heterocycles, highlighting its potential for diversity-oriented synthesis and exploring uncharted regions of chemical space (Herrera et al., 2016).
Synthesis of Complex Organic Molecules
- These compounds are pivotal in synthesizing complex organic molecules. Research on cis/trans-Isochromanones and their formation from homophthalic anhydride and aromatic aldehydes, such as naphthalene-1-carbaldehydes, demonstrates their importance in creating intricate molecular structures (Bogdanov & Palamareva, 2004).
Applications in Heterocyclic Chemistry
- In the field of heterocyclic chemistry, derivatives of similar aldehydes like 2-chloroquinoline-3-carbaldehyde have shown significant applications. They are used to synthesize quinoline ring systems and fused or binary quinoline-cord heterocyclic systems, which have both synthetic and biological relevance (Hamama et al., 2018).
Development of Fluorescent Chemosensors
- 6-Chloronaphthalene-1-carbaldehyde related compounds have also been used in the development of fluorescent chemosensors. For example, Schiff bases derived from 2-Hydroxynaphthalene-1-carbaldehyde are used for preparing various fluorescent chemosensors, highlighting their utility in creating sensitive and specific molecular detection tools (Maher, 2018).
Mimicking Biological Systems
- These compounds have applications in mimicking biological systems, such as the synthesis of diiron hexacarbonyl complexes that resemble the diiron subunit of [FeFe]-hydrogenase. These complexes, derived from naphthalene carbaldehyde derivatives, help in understanding and replicating complex biological processes (Qian et al., 2015).
Pharmaceutical Research
- In pharmaceutical research, derivatives of naphthalene-1-carbaldehydes have shown potential in creating new compounds with significant biological activity. For example, their use in the synthesis of novel 2H-Chromene derivatives, which exhibit remarkable antimicrobial activity, showcases their importance in drug discovery (El Azab et al., 2014).
Corrosion Inhibition
- Quinoline derivatives, similar to 6-Chloronaphthalene-1-carbaldehyde, have been studied for their corrosion inhibition properties. These compounds are effective in protecting metals against corrosion, particularly in acidic environments, as evidenced by their use in preventing the corrosion of mild steel in hydrochloric acid solution (Lgaz et al., 2017).
Safety and Hazards
The safety information for 6-Chloronaphthalene-1-carbaldehyde indicates that it has several hazard statements including H302, H315, H319, H335 . These represent various hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various biological targets such as transcription factors and ion channels .
Mode of Action
It’s an aldehyde, and aldehydes can react with amines to form imine derivatives, also known as schiff bases . This reaction involves the elimination of water and is acid-catalyzed and reversible .
Biochemical Pathways
The formation of schiff bases can influence various biochemical pathways, depending on the specific amines involved .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure, and the presence of the aldehyde group may affect its absorption and distribution .
Result of Action
The formation of schiff bases can lead to changes in cellular function, depending on the specific amines involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloronaphthalene-1-carbaldehyde . These factors can include temperature, pH, and the presence of other compounds in the environment .
properties
IUPAC Name |
6-chloronaphthalene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJQARCLKRKHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloronaphthalene-1-carbaldehyde | |
CAS RN |
116632-02-1 |
Source
|
Record name | 6-chloronaphthalene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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